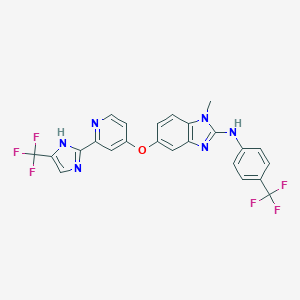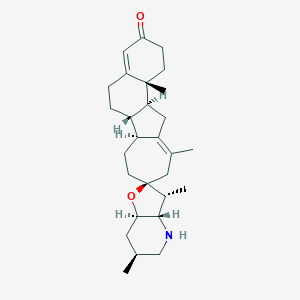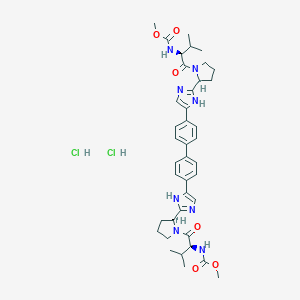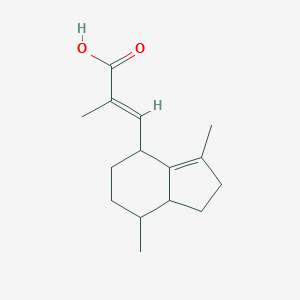
Valerensäure
Übersicht
Beschreibung
Valerenic acid is a sesquiterpenoid constituent of the essential oil of the valerian plant . It is used as a herbal sedative which may be helpful in the treatment of insomnia . Valerenic acid may be at least partly responsible for valerian’s sedative effects .
Synthesis Analysis
The total synthesis of Valerenic acid has been studied extensively. One approach spans 10 steps and provides valerenic acid in 25% overall yield by incorporating a new one-pot reaction, an extremely stereo- and regioselective metal-coordinated Diels–Alder reaction, a hydroxy-directed hydrogenation, and a final Negishi coupling reaction .Molecular Structure Analysis
The molecular formula of Valerenic acid is C15H22O2 . The structure includes a hexahydro-1H-inden-4-yl group attached to a 2-methylprop-2-enoic acid group .Chemical Reactions Analysis
The synthesis of Valerenic acid involves several key reactions, including an enyne-RCM, a metal-coordinated Diels-Alder reaction, a hydroxy-directed Crabtree hydrogenation, and a Negishi methylation .Physical and Chemical Properties Analysis
Valerenic acid has a molar mass of 234.339 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen
Verbesserung der Schlafqualität
Valerensäure (VA) hat nachweislich ein Potenzial zur Verbesserung der Schlafqualität. In einer Studie wurde die Schlafqualität untersucht, indem die Wirkung eines VA-Extrakts mit Melatonin auf die Gehirnaktivität verglichen wurde. Dazu wurde die Elektrokortikographie (ECoG) verwendet, um Veränderungen der Hirnwellen zu beurteilen . Die Studie ergab, dass die ECoG-Frequenzen in den mit VA behandelten Gruppen niedriger waren, was auf eine verbesserte Schlafqualität hindeutet .
Entspannung
VA wird auch mit Entspannungseffekten in Verbindung gebracht. Dieselbe Studie, die die Schlafqualität untersuchte, untersuchte auch die Entspannungseffekte von VA .
GABA/Serotonin-Rezeptor-Aktivität
Die Wirkungen von VA auf GABA-A-Rezeptoren ähneln denen von Benzodiazepinen, da beide als GABA-Agonisten wirken. Dies kann die Aktivität des Neurotransmitters GABA erhöhen und zu einer Verringerung der Gehirnaktivität führen .
4. Behandlung von Erkrankungen des zentralen Nervensystems VA ist ein potenter Modulator des GABA-A-Rezeptors, der bei der Behandlung verschiedener Funktionsstörungen des zentralen Nervensystems eingesetzt werden kann .
Hemmung von NF-κB
Eine Studie aus dem Jahr 2006 ergab, dass VA NF-κB in HeLa-Zellen (kultivierte menschliche Krebszellen) hemmt. NF-κB ist ein Proteinkomplex, der die Transkription von DNA steuert .
Sedierung
VA hat sich als Hemmstoff des enzymatischen Abbaus von GABA im Gehirn erwiesen, was zu einer Sedierung führt .
Wirkmechanismus
Target of Action
Valerenic acid, a sesquiterpenoid constituent of the essential oil of the valerian plant, primarily targets the GABA_A receptors . It acts as a subtype-selective GABA_A receptor positive allosteric modulator via a binding site in the transmembrane domain at the β + α − interface . It has been shown that only assemblies incorporating β2 or β3 subunits were stimulated by valerenic acid .
Mode of Action
Valerenic acid interacts with its targets, the GABA_A receptors, by enhancing the GABA response in the nervous system . This interaction results in the modulation of ion channel action . The compound’s sedative and anxiolytic effects are believed to be due to this interaction .
Biochemical Pathways
Valerenic acid is synthesized via the mevalonate (MVA) pathway in Saccharomyces cerevisiae . The isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) are generated by condensation reactions and then combined to produce the farnesyl diphosphate (FPP) by FPP synthase . The sesquiterpene synthase gene VoTPS is expressed in yeast to transform FPP into valerena-4,7(11)-diene, the precursor of valeric acid .
Pharmacokinetics
The pharmacokinetics of valerenic acid have been studied in humans. After oral ingestion of a commercially available valerian root supplement, valerenic acid peaked in concentration after about an hour and had an average half-life of 1.1 +/- 0.6 hours . There was considerable inter- and intra-subject variability in the pharmacokinetic parameters .
Result of Action
The molecular and cellular effects of valerenic acid’s action are primarily related to its sedative effects. It is believed to be at least partly responsible for valerian’s sedative effects . It has also been found to inhibit NF-κB, a protein complex that controls the transcription of DNA, in HeLa (cultured human cancer) cells . This inhibition may be connected to the reported anti-inflammatory action of the valerian plant .
Action Environment
Environmental factors such as altitude and habitat can influence the phytochemical content and antioxidant activity of valerian, which in turn can affect the action, efficacy, and stability of valerenic acid . For example, the total phenolic content in valerian was found to vary across different altitudes and habitats . This variability could potentially influence the therapeutic effects of valerenic acid.
Zukünftige Richtungen
Recent studies have engineered Saccharomyces cerevisiae to produce Valerenic acid, but the oxidation step is still the rate-limiting step for VA synthesis that needs to be further optimized . Additionally, Valerenic acid has shown potential in suppressing glioblastoma cell growth and invasion, suggesting its potential as an anti-tumor agent .
Biochemische Analyse
Biochemical Properties
Valerenic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the gamma-aminobutyric acid (GABA) receptor, where valerenic acid acts as a positive allosteric modulator . This interaction enhances the inhibitory effects of GABA, leading to its sedative and anxiolytic properties. Additionally, valerenic acid has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine .
Cellular Effects
Valerenic acid exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, valerenic acid has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation, differentiation, and apoptosis . Furthermore, valerenic acid can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
The molecular mechanism of valerenic acid involves its binding interactions with various biomolecules. As mentioned earlier, valerenic acid binds to the GABA receptor, enhancing its activity . It also inhibits monoamine oxidase, leading to increased levels of neurotransmitters in the brain . Additionally, valerenic acid can modulate the activity of ion channels, such as the potassium and calcium channels, which are crucial for maintaining cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of valerenic acid have been observed to change over time. Valerenic acid is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that valerenic acid can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of pro-inflammatory cytokines .
Dosage Effects in Animal Models
The effects of valerenic acid vary with different dosages in animal models. At low doses, valerenic acid exhibits sedative and anxiolytic effects without significant adverse effects . At higher doses, valerenic acid can cause toxicity, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance the therapeutic effects .
Metabolic Pathways
Valerenic acid is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be conjugated with glucuronic acid or sulfate and excreted in the urine . Valerenic acid also affects metabolic flux by modulating the activity of key enzymes involved in energy metabolism .
Transport and Distribution
Valerenic acid is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Valerenic acid is also transported by specific binding proteins and transporters, which facilitate its uptake into cells . Once inside the cells, valerenic acid can accumulate in specific compartments, such as the mitochondria, where it can modulate cellular metabolism .
Subcellular Localization
The subcellular localization of valerenic acid is crucial for its activity and function. Valerenic acid can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, valerenic acid can be localized to the mitochondria, where it can enhance mitochondrial function and reduce oxidative stress . Additionally, valerenic acid can be found in the endoplasmic reticulum, where it can modulate protein folding and secretion .
Eigenschaften
IUPAC Name |
(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9-4-6-12(8-11(3)15(16)17)14-10(2)5-7-13(9)14/h8-9,12-13H,4-7H2,1-3H3,(H,16,17)/b11-8+/t9-,12+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBNTWHYQKGEIQ-SUKRRCERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=C(CCC12)C)C=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)/C=C(\C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034089 | |
| Record name | Valerenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3569-10-6 | |
| Record name | (-)-Valerenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3569-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valerenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valerenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VALERENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34NDB285PM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of valerenic acid?
A1: The molecular formula of valerenic acid is C15H22O2, and its molecular weight is 234.34 g/mol [].
Q2: How is valerenic acid structurally characterized?
A2: Valerenic acid's structure is elucidated using spectroscopic data, primarily nuclear magnetic resonance (NMR) and mass spectrometry (MS). Studies have employed techniques like 1H NMR to confirm the structure of valerenic acid and its derivatives [, ].
Q3: What is the primary mechanism of action of valerenic acid?
A3: Valerenic acid acts as a positive allosteric modulator of the GABAA receptor [, ]. This means it enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain, leading to sedative and anxiolytic effects.
Q4: How does valerenic acid interact with the GABAA receptor?
A4: While the exact binding site remains unclear, valerenic acid does not bind directly to the benzodiazepine binding site on the GABAA receptor [, ]. It is hypothesized to interact with a distinct site, potentially the loreclezole binding site or an allosterically linked site, modulating receptor function [].
Q5: How is valerenic acid absorbed and metabolized in the body?
A6: Valerenic acid is extensively metabolized in the liver, primarily through glucuronidation [, ]. This process involves conjugation with glucuronic acid, forming water-soluble metabolites that are more easily excreted.
Q6: What is the role of the Mrp2 transporter in valerenic acid elimination?
A7: Studies using Mrp2-deficient rats demonstrate that the transporter Mrp2 plays a crucial role in the biliary excretion of valerenic acid and its glucuronide metabolites [].
Q7: Does the pharmacokinetics of valerenic acid vary with age?
A8: Research in older women revealed significant inter- and intra-subject variability in valerenic acid pharmacokinetics, suggesting factors like body weight may influence its disposition [].
Q8: What is the safety profile of valerenic acid?
A9: While valerian extracts are generally well-tolerated, information regarding the specific toxicity profile of valerenic acid is limited []. Further studies are needed to assess potential adverse effects and long-term safety.
Q9: What analytical methods are used to quantify valerenic acid?
A11: High-performance liquid chromatography (HPLC) is widely used for quantifying valerenic acid in plant material and pharmaceutical preparations [, , , ]. Other techniques employed include gas chromatography-mass spectrometry (GC-MS) [, ] and ultra-performance liquid chromatography (UPLC) [].
Q10: How is the quality of valerian products controlled regarding valerenic acid content?
A12: Several studies emphasize the importance of standardizing valerian products based on their valerenic acid content [, , ]. This involves using validated analytical methods like HPLC to ensure consistent quality and therapeutic efficacy [, ].
Q11: Can valerenic acid be used as a marker compound for valerian quality control?
A14: Yes, valerenic acid is considered a reliable marker compound for standardizing valerian extracts and ensuring consistent quality in pharmaceutical preparations [, , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-Fluoro)phenyl-2-methyl-5-(4-methylsulphonyl)phenyl-3-(2-n-propyloxyethyl)]-1Hpyrrole](/img/structure/B546499.png)
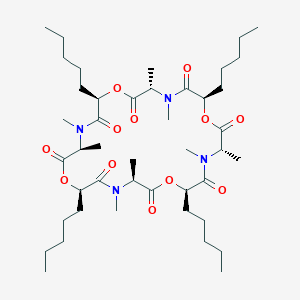
![(2S)-3-[4-(dimethylcarbamoyloxy)phenyl]-2-[[(4R)-5,5-dimethyl-3-(1-methylpyrazol-4-yl)sulfonyl-1,3-thiazolidine-4-carbonyl]amino]propanoic acid](/img/structure/B547089.png)
![2-Oxo-2H-chromene-3-carboxylic acid [4-(4-ethyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B547163.png)
![N-methyl-N-[[1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B547674.png)
![(3R,4S,6R)-N-benzyl-6-[[4-(phenoxymethyl)triazol-1-yl]methyl]-1-azoniabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B547773.png)
![N-[(1S)-1-(3,4-dimethylphenyl)ethyl]-2-(6-nitro-4-oxoquinazolin-3-yl)acetamide](/img/structure/B547776.png)
![(S)-2-[2-(Methoxycarbonyl)acetylamino]-3-methylbutanoic acid methyl ester](/img/structure/B547838.png)
![1-[4-(2-Methylpyridin-4-yl)oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B548020.png)
